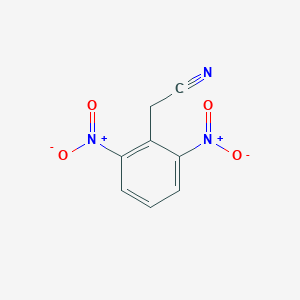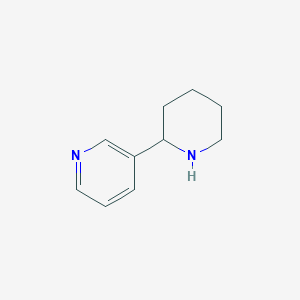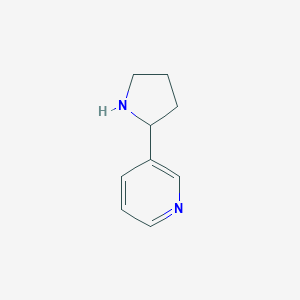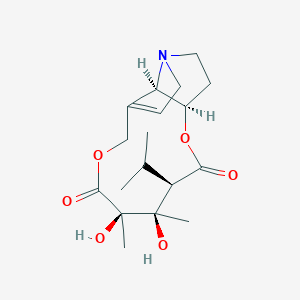
Luteoloside
Descripción general
Descripción
Luteoloside is a natural product isolated from the plant species Erythrina lysistemon, which is a member of the Fabaceae family. It has been used in traditional Chinese medicine for centuries, and is known to possess various medicinal properties. Recently, luteoloside has gained attention in the scientific community due to its potential use as an antioxidant, anti-inflammatory, and antidiabetic agent.
Aplicaciones Científicas De Investigación
Anticancer Activity in Colorectal Cancer (CRC)
Cynaroside has shown promising anticancer activity in various tumor types, including colorectal cancer (CRC). Research indicates that cynaroside can inhibit CRC cell proliferation and colony formation in vitro. It achieves this by downregulating biomarkers involved in the G1/S phase transition of the cell cycle, effectively inducing G1 cell cycle arrest .
Therapeutic Potential in Intestinal Diseases
Cynaroside may have functional and therapeutic potential in the context of intestinal diseases. It is suggested that cynaroside could help maintain vascular barrier integrity, which is crucial for homeostasis. A compromised vascular barrier becomes more permeable, which can lead to disease states .
Pharmacological Effects on Respiratory, Cardiovascular, and Central Nervous Systems As a flavonoid glycoside compound, cynaroside is present in various plants and exhibits a range of pharmacological effects. It plays an important role in the respiratory system, cardiovascular system, and central nervous system. The specific mechanisms through which cynaroside exerts its effects on these systems are areas of ongoing research .
Bioactivities of Cynaroside
Cynaroside, also known as luteolin-7-glucoside, has garnered attention for its biological activities. Current research outlines its bioactivities and suggests potential future directions for study. This includes understanding the compound’s interactions at the molecular level and its effects on human health .
Mecanismo De Acción
Target of Action
Cynaroside primarily targets Cell Division Cycle 25A (CDC25A) . CDC25A is a key regulator of cell cycle progression and is considered a crucial target of Cynaroside in colorectal cancer cells . It also interacts with the MET/AKT/mTOR signaling pathway , which plays important roles in regulating various biological processes, including cell proliferation, apoptosis, autophagy, invasion, and tumorigenesis .
Mode of Action
Cynaroside interacts with its targets, leading to significant changes in cellular processes. It inhibits the expression of CDC25A, leading to a decrease in cell proliferation . It also blocks the MET/AKT/mTOR axis by decreasing the phosphorylation level of AKT, mTOR, and P70S6K . This results in the inhibition of cell growth, migration, invasion, and tumorigenesis in gastric cancer .
Biochemical Pathways
Cynaroside affects several biochemical pathways. It is involved in the cell cycle signaling pathway , as evidenced by the differential expression of genes in this pathway upon Cynaroside treatment . It also regulates the AMPK/SIRT3/Nrf2 pathway , which plays a crucial role in inhibiting doxorubicin-induced cardiomyocyte pyroptosis .
Result of Action
Cynaroside has been found to markedly inhibit cell proliferation and colony formation in vitro . It also decreases the expression of KI67, a cell nuclear antigen, and inhibits DNA replication, arresting cells in the G1/S phase . These effects contribute to its anticancer activity in various tumor types .
Action Environment
The action, efficacy, and stability of Cynaroside can be influenced by environmental factors. It’s worth noting that Cynaroside is a flavonoid glycoside that widely exists in plants , suggesting that it is stable in various environmental conditions.
Propiedades
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)30-9-4-12(25)17-13(26)6-14(31-15(17)5-9)8-1-2-10(23)11(24)3-8/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFNSGRTCBGNAN-QNDFHXLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50949617 | |
| Record name | Luteolin 7-O-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Luteolin 7-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035588 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Luteolin 7-O-glucoside | |
CAS RN |
5373-11-5, 26811-41-6 | |
| Record name | Luteolin 7-O-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5373-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Luteolin-7-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005373115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Luteolin glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026811416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Luteolin 7-O-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-dihydroxyphenyl)-7-(β-D-glucopyranosyloxy)-5-hydroxy-4H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.968 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LUTEOLIN 7-O-GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98J6XDS46I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Luteolin 7-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035588 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
256 - 258 °C | |
| Record name | Luteolin 7-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035588 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Luteoloside has been shown to exert its anti-inflammatory effects through multiple mechanisms. It can inhibit the production of inflammatory mediators such as nitric oxide (NO) [, , ], prostaglandin E2 (PGE2) [, , ], tumor necrosis factor-alpha (TNF-α) [, ], interleukin-6 (IL-6) [], cyclooxygenase-2 (COX-2) [, , ], and inducible nitric oxide synthase (iNOS) [, , ]. Furthermore, luteoloside can suppress the activation of the NLRP3 inflammasome, leading to decreased caspase-1 activation and IL-1β secretion []. It can also inhibit the activation of macrophage/microglia []. In addition, luteoloside has been shown to activate the Nrf2/HO-1 signaling pathway, which plays a role in reducing oxidative stress and inflammation [].
A: Research indicates that luteoloside interacts with various molecular targets in cancer cells. It can induce G0/G1 phase arrest by targeting p38 MAPK [] and G2/M phase arrest in human chronic myeloid leukemia K562 cells []. Luteoloside also inhibits the proliferation and metastasis of hepatocellular carcinoma cells by inhibiting the NLRP3 inflammasome []. Furthermore, it has been shown to inhibit AKT/mTOR signaling pathways in prostate cancer cells, leading to growth inhibition and autophagy promotion [].
A: Luteoloside exhibits neuroprotective effects by suppressing RANKL-induced osteoclastogenesis, a process implicated in neuroinflammation and neurodegeneration []. Additionally, it protects against methylglyoxal-induced damage in human dental pulp cells, suggesting a potential role in managing pulpal pathological conditions associated with diabetes [].
ANone: Luteoloside (C21H20O11) has a molecular weight of 448.38 g/mol.
A: Yes, several studies have employed spectroscopic techniques to characterize luteoloside. For instance, researchers have used fluorescence spectroscopy to investigate the interaction between luteoloside and xanthine oxidase []. Additionally, studies have utilized UV, CD, Raman, and ATR-FTIR spectroscopy to analyze the effect of luteoloside on the secondary structure of lysozyme [].
A: A study using a validated HPLC-ESI-MS/MS method investigated the pharmacokinetics of luteoloside in beagle dogs following intravenous administration []. Results showed that luteoloside was detectable in plasma after administration. Further research is necessary to fully elucidate its absorption, distribution, metabolism, and excretion profile.
A: Yes, luteoloside has shown promising results in various in vivo models. It exhibits analgesic effects in a Complete Freund's Adjuvant-induced inflammatory pain model in mice, suggesting potential for chronic pain management []. Furthermore, luteoloside suppressed lipopolysaccharide (LPS)-induced osteolysis in vivo and RANKL-induced osteoclast differentiation in vitro []. Additionally, it has demonstrated hypolipidemic effects in rats with hyperlipidemia, suggesting its potential for managing lipid disorders [].
A: Several analytical techniques have been employed for the characterization and quantification of luteoloside. High-performance liquid chromatography (HPLC) coupled with various detectors such as diode-array detection (DAD) [, , ] and tandem mass spectrometry (MS/MS) [, ] are commonly used. Thin-layer chromatography (TLC) is another technique utilized for identification []. Additionally, near-infrared (NIR) spectroscopy has been explored as a rapid method for quantifying luteoloside in plant materials [, ].
A: The diverse biological activities of luteoloside make it a promising candidate for drug development in various therapeutic areas. Its anti-inflammatory properties could be explored for treating chronic inflammatory diseases like osteoarthritis []. The anti-cancer effects of luteoloside warrant further investigation for its potential as an anti-tumor agent [, , , ]. Moreover, its neuroprotective effects hold promise for developing therapies for neurodegenerative diseases [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



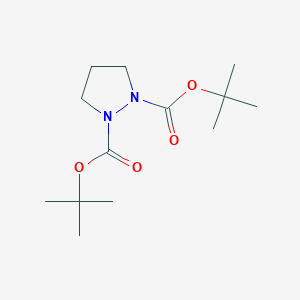
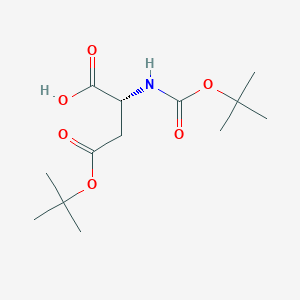
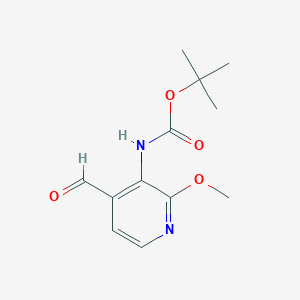



![[(Benzothiazol-2-yl)sulfinyl]acetonitrile](/img/structure/B190299.png)
